Cyclopentadienyl(P-cymene)ruthenium (II) hexafluorophosphate, min. 98
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Overview
Description
Cyclopentadienyl(P-cymene)ruthenium (II) hexafluorophosphate is a coordination compound with the chemical formula
C15H19Ru⋅PF6
. It is known for its distinctive structure, where a ruthenium metal center is bonded to a cyclopentadienyl ring and a p-cymene ligand, with hexafluorophosphate as the counterion. This compound is widely used in various fields of chemistry due to its stability and reactivity.Mechanism of Action
Target of Action
Cyclopentadienyl(P-cymene)ruthenium (II) hexafluorophosphate is a ruthenium complex that has been studied for its potential anticancer properties . The primary targets of this compound are cancer cells, particularly colorectal cancer cells . It interacts with these cells and induces changes that lead to cell death .
Mode of Action
The compound interacts with cancer cells by binding to specific sites and inducing changes in the cell’s normal functions . This interaction leads to decreased cell proliferation, induced cell cycle arrest, and increased apoptosis . The exact binding sites and the nature of these interactions are still under investigation.
Biochemical Pathways
The compound affects several biochemical pathways in cancer cells. It has been shown to inhibit the MEK/ERK and PI3K/AKT signaling pathways . These pathways are involved in cell proliferation and survival, so their inhibition leads to decreased cell growth and increased cell death .
Result of Action
The result of the action of Cyclopentadienyl(P-cymene)ruthenium (II) hexafluorophosphate is a decrease in the viability of cancer cells . It achieves this by decreasing cell proliferation, inducing cell cycle arrest, and increasing apoptosis . Additionally, it leads to a decrease in cellular clonogenic ability and cell migration, which is associated with the disruption of F-actin cytoskeleton integrity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopentadienyl(P-cymene)ruthenium (II) hexafluorophosphate typically involves the reaction of ruthenium trichloride with p-cymene in the presence of a cyclopentadienyl anion source. The reaction is often carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction. The general reaction can be represented as:
RuCl3+p−cymene+C5H5−→[Ru(C5H5)(p−cymene)]Cl2
This intermediate is then treated with hexafluorophosphoric acid to yield the final product:
[Ru(C5H5)(p−cymene)]Cl2+HPF6→[Ru(C5H5)(p−cymene)]PF6+2HCl
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: Cyclopentadienyl(P-cymene)ruthenium (II) hexafluorophosphate undergoes various types of reactions, including:
Oxidation: It can be oxidized to higher oxidation states of ruthenium.
Reduction: It can be reduced to lower oxidation states or even to metallic ruthenium.
Substitution: Ligands such as the cyclopentadienyl or p-cymene can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Ligand exchange reactions can be facilitated by using excess of the incoming ligand and heating the reaction mixture.
Major Products: The major products depend on the type of reaction. For example, oxidation may yield ruthenium(III) or ruthenium(IV) complexes, while substitution reactions can produce a variety of ruthenium complexes with different ligands.
Scientific Research Applications
Cyclopentadienyl(P-cymene)ruthenium (II) hexafluorophosphate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation, polymerization, and C-H activation.
Biology: It has been studied for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Medicine: Research is ongoing into its use in photodynamic therapy and as a drug delivery system.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals, as well as in materials science for the development of new materials with unique properties.
Comparison with Similar Compounds
Cyclopentadienylruthenium(II) complexes: These include compounds where the p-cymene ligand is replaced with other aromatic ligands.
Ruthenium(II) arene complexes: These have different arenes such as benzene or toluene instead of p-cymene.
Ruthenium(II) polypyridyl complexes: These contain polypyridyl ligands like bipyridine or phenanthroline.
Uniqueness: Cyclopentadienyl(P-cymene)ruthenium (II) hexafluorophosphate is unique due to the combination of the cyclopentadienyl and p-cymene ligands, which provide a balance of stability and reactivity. This makes it particularly useful in catalytic applications and as a research tool in various scientific fields.
This compound’s versatility and unique properties make it a valuable asset in both academic research and industrial applications.
Properties
CAS No. |
147831-75-2 |
---|---|
Molecular Formula |
C15H19F6PRu |
Molecular Weight |
445.3 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;1-methyl-4-propan-2-ylbenzene;ruthenium(2+);hexafluorophosphate |
InChI |
InChI=1S/C10H14.C5H5.F6P.Ru/c1-8(2)10-6-4-9(3)5-7-10;1-2-4-5-3-1;1-7(2,3,4,5)6;/h4-8H,1-3H3;1-5H;;/q;;-1;+1 |
InChI Key |
KHUJNZPWTSOTDJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(C)C.[CH-]1C=CC=C1.F[P-](F)(F)(F)(F)F.[Ru+2] |
Isomeric SMILES |
CC1=CC=C(C=C1)C(C)C.[CH-]1C=CC=C1.F[P-](F)(F)(F)(F)F.[Ru+2] |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C.[CH]1[CH][CH][CH][CH]1.F[P-](F)(F)(F)(F)F.[Ru+] |
Origin of Product |
United States |
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